1-(3,4-difluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives has been reported in various studies . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of pyrrolopyrazine derivatives has been investigated using x-ray crystallographic analysis . The aromaticity index of the compound was calculated .Chemical Reactions Analysis
Pyrrolopyrazine derivatives have shown different reactivities . The reaction mechanisms of these derivatives are not clearly recognized .Scientific Research Applications
Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles are of considerable interest due to their potential applications in medicinal chemistry. A study by Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, highlighting the utility of fluorinated compounds as building blocks in drug discovery and development. This approach, involving monofluorination followed by condensation with different hydrazines, underscores the relevance of fluorinated pyrazines in synthesizing compounds with potential biological activity Surmont et al., 2011.
Pyrazine and Pyrimidine Derivatives
The synthesis of pyrazine and pyrimidine derivatives is a key area of interest due to their wide range of biological activities. For instance, the work by Yu and Huang (1997) on synthesizing 3-polyfluoroalkyl pyrazoles and 6-polyfluoroalkyl pyrimidines from β-polyfluoroalkyl enaminones demonstrates the versatility of pyrazine derivatives in creating compounds with varied substituents, potentially leading to novel pharmacological properties Yu & Huang, 1997.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O/c23-18-9-8-17(15-19(18)24)21-20-7-4-12-26(20)13-14-27(21)22(28)25-11-10-16-5-2-1-3-6-16/h1-9,12,15,21H,10-11,13-14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAQMMABJKYHIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC(=C(C=C3)F)F)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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